Product packaging for Vinyl fluoride(Cat. No.:CAS No. 75-02-5)

Vinyl fluoride

Cat. No.: B1195381
CAS No.: 75-02-5
M. Wt: 46.04 g/mol
InChI Key: XUCNUKMRBVNAPB-UHFFFAOYSA-N
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Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Fluoroethene is a monohaloethene and a gas molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3F<br>CH2=CHF<br>C2H3F B1195381 Vinyl fluoride CAS No. 75-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoroethene
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InChI

InChI=1S/C2H3F/c1-2-3/h2H,1H2
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InChI Key

XUCNUKMRBVNAPB-UHFFFAOYSA-N
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Canonical SMILES

C=CF
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Molecular Formula

C2H3F, Array
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Related CAS

24981-14-4
Record name Poly(vinyl fluoride)
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DSSTOX Substance ID

DTXSID3021435
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Molecular Weight

46.04 g/mol
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Physical Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-98 °F at 760 mmHg (USCG, 1999), -72 °C, -98 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Insoluble (NIOSH, 2023), Soluble in ether., Soluble in ethanol and acetone, Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa), In water, 1.29X10+4 mg/L at 25 °C /Estimated/, Solubility in water: none, Insoluble
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Density

0.707 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.636 (liquid) at 21 °C, Heat of evaporation: 13494 J/mol at -20 °C; Density = 0.775 g/cu cm at -30 °C; Critical density = 0.320 g/cu cm, 0.707 at 32 °F, 1.60(relative gas density)
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Vapor Density

1.6 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.58 (Air= 1), Relative vapor density (air = 1): 1.6, 1.6
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Vapor Pressure

25.2 atm (NIOSH, 2023), Vapor pressure = 2.4 mPa @ 21 °C, 1.98X10+4 mm Hg at 25 °C /Extrapolated/, 25.2 atm
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Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-02-5
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Melting Point

-258 °F (USCG, 1999), -160.5 °C, -161 °C, -257 °F
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Record name Vinyl fluoride
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Advanced Analytical Techniques for Detection and Quantification: Research into Methods for Precise Measurement in Diverse Matrices.1. Synthetic Methodologies for Vinyl Fluoride Production

Stereoselective Synthesis of Vinyl Fluoride (B91410) Derivatives

The stereoselective synthesis of vinyl fluoride derivatives is crucial due to their importance as bioisosteres in pharmaceuticals and materials science, often mimicking peptide bonds. nih.govorganic-chemistry.orgacs.org Achieving high isomeric purity remains a synthetic challenge. nih.govresearchgate.netresearchgate.netacs.org

Asymmetric hydrogenation is a highly atom-economical and fundamental process for synthesizing enantioenriched products bearing fluoromethylated stereocenters. rsc.orgrsc.orgresearchgate.net Fluoromethyl groups possess distinct steric and electronic properties, serving as bioisosteres for functional groups such as alcohol, thiol, and nitro groups. rsc.orgrsc.orgresearchgate.net

Research has focused on designing various N,P-ligands for use in the hydrogenation of fluoromethylated olefins and vinyl fluorides. rsc.orgrsc.orgresearchgate.net Iridium (Ir) catalysts have shown particular effectiveness for the asymmetric hydrogenation of olefins with weak or non-coordinating groups. rsc.orgdiva-portal.org An enantioconvergent hydrogenation strategy has been developed, enabling the reduction of E/Z mixtures of fluoromethylated substrates to a single enantiomeric product with high enantioselectivity. diva-portal.org While a small amount of de-fluorination byproduct (3–11%) may be observed, this catalytic protocol is considered efficient for producing enantioenriched fluoromethylated compounds. rsc.org

A practical and scalable method for synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity involves a sequential Horner-Wadsworth-Emmons olefination, hydrolysis, and silver-catalyzed stereoretentive decarboxylation. acs.orgnih.govresearchgate.netresearchgate.netacs.org This sequence typically yields crystalline 2-fluoroacrylic acids with high E-isomeric purity, often exceeding 98%. nih.govresearchgate.netresearchgate.netacs.org

The subsequent silver-catalyzed decarboxylation provides the desired vinyl fluorides with high isomeric purity, frequently eliminating the need for extensive chromatographic purification to remove minor isomers. nih.govresearchgate.netresearchgate.netacs.org For instance, hydrolysis of esters can directly lead to single E-isomers upon acidification and crystallization. nih.gov Recrystallization of the α-fluoroacrylic acids can further enhance isomeric purity, for example, upgrading a 95:5 E/Z ratio to over 98:2. nih.gov

Controlling the E/Z isomerism is a critical aspect of this compound synthesis, with various methodologies demonstrating selective outcomes:

Horner-Wadsworth-Emmons Olefination: The choice of base and substrate significantly influences the E/Z selectivity. For ketones, E/Z selectivity generally reaches ≥90:10, with higher selectivity observed for sterically hindered substrates. nih.gov When reacting aldehydes, using n-butyllithium (n-BuLi) at low temperatures (–78 °C) typically results in high E-selectivity (>98:2). nih.gov Conversely, methylmagnesium bromide (MeMgBr) as a base with aldehydes can favor the formation of Z-isomers, sometimes yielding ratios around 80:20 (Z:E). acs.orgnih.gov

Hydrofluorination of Alkynes: The stereoselectivity in alkyne hydrofluorination can be tuned. E-vinyl fluoride products are often formed under kinetic control, while the thermodynamically more stable Z-product can arise from the isomerization of the E-isomer. nih.gov Increasing the dielectric constant of the solvent has been shown to promote this E-to-Z isomerization, leading to higher Z-selectivity. nih.gov Metal-free hydrofluorination methods employing tetrabutylammonium (B224687) fluoride (TBAF) as a fluorine source have successfully provided Z isomers of vinyl fluorides from alkynes with high selectivity. researchgate.netresearchgate.net

Palladium-catalyzed Reactions: In Suzuki-Miyaura coupling reactions involving monofluorovinyl tosylate and arylboronic acids, complete retention of stereochemistry has been observed, leading to high stereoselectivity in the synthesis of 2-aryl-1-fluoroethene derivatives. organic-chemistry.orgfigshare.com Furthermore, palladium-catalyzed aminocarbonylations of 1-fluoro-2,2-diiodovinylarenes can yield both (Z)- and (E)-β-fluoro-α,β-unsaturated amides, with the specific isomer depending on the catalyst's ligand and the chosen base. For instance, DBU in dimethylformamide (DMF) favors the Z-isomer, whereas a Xantphos ligand with triethylamine (B128534) (Et₃N) in 1,4-dioxane (B91453) promotes the formation of the E-isomer. organic-chemistry.org

Table 1: E/Z Selectivity in Horner-Wadsworth-Emmons Olefination

Carbonyl PartnerBaseTemperature (°C)Isomer Selectivity (E:Z)Reference
KetonesMeMgBrNot specified≥90:10 (E-favored) acs.orgnih.gov
Aldehydesn-BuLi-78>98:2 (E-favored) nih.gov
AldehydesMeMgBrNot specified~20:80 (Z-favored) acs.orgnih.gov

Advanced Analytical Techniques for Detection and Quantification: Research into methods for precise measurement in diverse matrices.

Precise detection and quantification of this compound are essential for various applications, including environmental monitoring and process control. Several advanced analytical techniques have been employed for this purpose:

Gas Chromatography (GC): This is a primary method for determining this compound, particularly in workplace air samples collected in poly(tetrafluoroethylene) bags. iarc.frnih.goviarc.fr GC methods offer high sensitivity, capable of detecting nanogram quantities of fluoride in biological fluids, and are useful for assessing fluoride released from fluorine-containing drugs. cdc.gov

Spectrophotometric Methods: Non-specific methods such as fluorescence spectrophotometry and chemiluminescence have been reported for this compound analysis. iarc.frnih.goviarc.fr

Potentiometric Methods: Ion-selective electrodes (ISE) are commonly used for determining trace levels of fluoride in biological media. cdc.gov

Other Techniques for Fluoride Analysis: While not always specific to this compound itself but rather its fluoride ion metabolites or general organic fluorine compounds, other methods include colorimetric methods (though less sensitive and more time-consuming), fluorometric analysis, enzymatic methods, and proton activation analysis. cdc.gov

Chromatography-Mass Spectrometry Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) are broadly applicable advanced analytical techniques for detecting and quantifying organic contaminants in diverse matrices. While specific research on their direct application to this compound was not detailed, their general capabilities suggest their potential for precise measurement of this compound and its derivatives. mdpi.com

Polymerization Science and Engineering of Polyvinyl Fluoride

Mechanistic Investigations of Vinyl Fluoride (B91410) Polymerization

The understanding of VF polymerization mechanisms is critical for controlling the resulting polymer's properties, such as crystallinity, melting point, and branching wikipedia.org.

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a widely employed method for synthesizing polyvinyl fluoride. This process involves initiation, propagation, and termination steps, with various factors influencing its kinetics and the final polymer characteristics researchgate.net.

Initiators play a fundamental role in generating the initial radicals necessary to commence the polymerization. Common initiators for VF polymerization include peroxides and azo compounds wikipedia.org. Specific examples found in research include organic peroxides like diisopropyl peroxydicarbonate for suspension polymerization wikipedia.org, benzoyl peroxide for producing oriented PVF films researchgate.net, and 2,2'-azobis(isobutyroamidine) dihydrochloride, a water-soluble initiator typically used in emulsion polymerizations google.com. A combination of oxygen and triisobutylborane (B72003) can also be utilized to polymerize VF at lower pressures and temperatures researchgate.net.

Chain transfer agents (CTAs) are compounds that can react with a propagating polymer radical, terminating the growing chain and generating a new radical that can initiate a new polymer chain. In VF polymerization, the resonance stabilization of the propagating VF radical is poor, which often leads to chain-transfer reactions and monomer reversals wikipedia.org. The presence of impurities can significantly affect the molecular weight and thermal stability of the resulting PVF, as the VF radical is highly reactive wikipedia.org. Fluorinated surfactants, such as perfluorinated carboxylic acids, are known to maintain a high reaction rate even at high conversion levels (e.g., 40%), owing to their thermal and chemical stability and their minimal impact on PVF properties upon incorporation wikipedia.org. Perfluoroalkylpropylamine salts have also been identified as effective emulsifiers in aqueous this compound polymerization, leading to high yields and excellent polymer color google.com.

Reaction conditions, including temperature, pressure, and the choice of solvent, profoundly impact the polymerization rate, molecular weight, and the microstructure of polythis compound.

Temperature: Polymerization temperatures for VF typically range from 50 °C to 150 °C wikipedia.org. These temperatures can influence the crystallinity, melting point, and branching of the PVF product wikipedia.org. Research indicates that lower polymerization temperatures lead to a decrease in head-to-head linkages, subsequently increasing the melting point due to higher structural regularity and crystallinity wikipedia.org. For instance, the melting point of PVF can drop from 230 °C at 0 °C polymerization to 200 °C at 85 °C polymerization, reflecting the impact of monomer repercussions during the process researchgate.net. The commercial atactic PVF film typically exhibits a melting point peak at 190 °C, with crystallinity ranging from 20% to 60% depending on the polymerization method and thermal history wikipedia.orgresearchgate.net.

Pressure: High pressures are generally required for VF polymerization due to the monomer's high volatility wikipedia.org. An initial polymerization process has been reported at 600 MPa (approximately 6000 bar) with this compound heated in toluene (B28343) at 67 °C for 16 hours researchgate.net.

Solvent: The most widely used polymerization methods for VF are in aqueous suspensions or emulsions wikipedia.org. Emulsion polymerization offers advantages such as the ability to operate at highly reduced pressures and lower temperatures compared to suspension polymerization, leading to improved process control, better reaction heat removal, and an increase in molecular weight, reaction rate, and yield wikipedia.org. Polythis compound is known to be insoluble in common solvents below 100 °C wikipedia.org.

Role of Initiators and Chain Transfer Agents

Radiation-Induced Polymerization Studies

Radiation-induced polymerization offers an alternative approach to initiating VF polymerization, utilizing energy sources like UV light or ionizing radiation wikipedia.org.

While UV light or ionizing radiation can initiate polymerization, it is noted that in the absence of radicals, UV radiation can decompose this compound into acetylene (B1199291) and hydrogen fluoride wikipedia.org. Gamma radiation-initiated polymerization of this compound has been a subject of systematic study, particularly given that it was historically considered difficult or even impossible to achieve osti.gov.

Research into radiation polymerization of VF in the presence of specific additives, such as Freon-113 (F-113), has allowed for the determination of G-values. The G-value, representing the radiation-chemical yield (molecules/100 eV), for VF polymerization in the presence of F-113 ranges significantly, from 4.26 × 10^3 to 62.30 × 10^3 molecules/100 eV. Such high G-values are indicative of the chain character of VF polymerization under these conditions pnrjournal.com. However, it has been observed that radiation-produced polythis compound can exhibit lower thermal stability compared to its catalytically-produced counterpart osti.gov. Furthermore, radiation-produced PVF has shown a tendency to swell in chlorinated solvents after refluxing at their boiling points for 24 hours osti.gov.

Data Tables

Table 1: Influence of Polymerization Temperature on PVF Properties

Polymerization Temperature (°C)Melting Point (°C)Head-to-Head LinkagesCrystallinityReference
0230DecreasedHigher wikipedia.orgresearchgate.net
85200 researchgate.net
50-150Varies20-60% wikipedia.org
Commercial Atactic PVF190~12% anticipated wikipedia.orgresearchgate.net

Table 2: Radiation Polymerization of this compound in Presence of F-113 (at 23 °C, 20 r/sec dose rate, 6 hours irradiation)

VF Molar Fraction in MixturePVF Yield (%)Average Polymerization Rate (%/hour)Radiation Chemical Yield (G × 10^-3 molecules/100 eV)Reference
In mass56.99.47.89 pnrjournal.com
0.8092.915.512.90 pnrjournal.com
0.7085.221.317.70 pnrjournal.com
0.5088.714.87.90 pnrjournal.com
0.3086.714.412.00 pnrjournal.com

Note: The G-value range for VF polymerization in F-113 is 4.26 × 10^3 to 62.30 × 10^3 molecules/100 eV, indicating chain character pnrjournal.com.

Advanced Spectroscopic Analysis and Structural Characterization of Vinyl Fluoride

High-Resolution Infrared Spectroscopy Investigations

High-resolution infrared spectroscopy, utilizing instruments like Fourier transform spectrometers and tunable diode lasers, has been instrumental in providing a comprehensive understanding of the rovibrational energy levels of vinyl fluoride (B91410). researchgate.netcdnsciencepub.com Vinyl fluoride is a near-prolate symmetric top molecule belonging to the Cₛ point group, with its twelve fundamental vibrations classified into nine of A' symmetry and three of A'' symmetry. tandfonline.com

Detailed rovibrational analyses have been conducted on numerous fundamental and combination bands of this compound, revealing its complex spectral features.

ν₄ Band: The Fourier transform infrared (FTIR) spectrum of the ν₄ band, corresponding to the C=C stretching motion, was investigated at a resolution of 0.002 cm⁻¹. This A' symmetry mode results in an a/b hybrid band dominated by the a-type character. researchgate.net

ν₅ and ν₆ Bands: The spectra in the region of the ν₅ and ν₆ bands (1280–1400 cm⁻¹) have been studied with a tunable diode laser spectrometer. Both are A' symmetry vibrations giving rise to a/b-hybrid bands. Spectral analysis led to the identification of 1565 transitions for ν₅ and 1651 transitions for ν₆. tandfonline.com The ν₆ band, centered around 1305 cm⁻¹, was found to be composed mainly of a-type transitions, with over 1000 lines identified for J values up to 43 and Kₐ values up to 14. cdnsciencepub.comcdnsciencepub.com

ν₇ Band: The ν₇ fundamental band, located around 1155 cm⁻¹ (8.6 µm), was studied using high-resolution FTIR. tandfonline.comtandfonline.com This A' symmetry fundamental produces an a/b hybrid band with a predominant a-type component. The analysis resulted in the assignment of over 2900 rovibrational lines with J up to 64 and Kₐ up to 18. tandfonline.comtandfonline.com

ν₈, ν₁₀, and ν₁₁ Bands: The FTIR spectra covering the ν₈, ν₁₀, and ν₁₁ fundamentals were investigated between 750 and 1050 cm⁻¹ at a resolution of approximately 0.002 cm⁻¹. nih.gov The ν₈ vibration (A' symmetry) yields an a/b-type hybrid band, while the ν₁₀ and ν₁₁ modes (A'' symmetry) produce c-type absorptions. researchgate.netnih.gov Due to the close proximity of their origins, these three modes strongly perturb each other. nih.gov In total, 3144, 3235, and 3577 transitions were identified for the ν₈, ν₁₀, and ν₁₁ vibrations, respectively. nih.gov

ν₁₂ Band: The rovibrational structure of the ν₁₂ fundamental (torsion mode) at 712.3 cm⁻¹ was analyzed from high-resolution FTIR spectra. This c-type band had nearly 2500 transitions assigned, with J and Kₐ values reaching up to 40 and 16. researchgate.net

Table 1: Investigated Vibrational Bands of this compound

BandSymmetryBand Origin (cm⁻¹)Band Type
ν₄ (C=C stretch)A'~1650a/b-hybrid
ν₅A'~1380a/b-hybrid
ν₆A'~1305a/b-hybrid
ν₇A'~1155a/b-hybrid
ν₈A'~931.5a/b-hybrid
ν₁₀A''~930.2c-type
ν₁₁A''~860c-type
ν₁₂ (torsion)A''~712.3c-type

The rovibrational spectra of this compound are heavily perturbed by resonances, primarily Coriolis interactions, which couple different vibrational states. Accurate analysis requires modeling these interactions within complex multi-level polyads.

A significant seven-level interacting polyad was identified in the analysis of the ν₄+ν₇ combination band around 2800 cm⁻¹. researchgate.net This polyad includes the ν₄+ν₇ state and several dark states: ν₈+2ν₁₀, 2ν₈+ν₁₀, 2ν₇+ν₉, ν₇+ν₈+ν₁₂, ν₅+ν₉+ν₁₀, and ν₇+ν₁₀+ν₁₂. The analysis required the inclusion of seven different Coriolis resonance operators to adequately fit the observed transitions. researchgate.net

The ν₇ band is affected by a first-order b-type Coriolis resonance with the ν₉ + ν₁₂ combination band. These interactions are particularly strong for the K'ₐ = 11 and 12 levels. tandfonline.comtandfonline.com

A tetrad system involving the ν₈, ν₁₀, ν₁₁, and the 2ν₉ "dark state" was analyzed. nih.gov Very strong first-order Coriolis resonances occur between the ν₈ and ν₁₀ states, whose band origins are separated by only 1.37 cm⁻¹. This interaction is so intense that the c-type ν₁₀ band exhibits a strong pseudo a-type component. nih.gov The analysis model included nine types of resonances within this tetrad. nih.gov

The ν₆ band is perturbed by first-order b-type and second-order a-type Coriolis resonances with the ν₉ + ν₁₁ combination state. cdnsciencepub.comcdnsciencepub.com

The detailed rovibrational analyses have yielded highly accurate sets of spectroscopic constants for the ground and various excited vibrational states of this compound. These constants are determined by fitting the assigned spectral lines using effective Hamiltonians, such as Watson's A-reduction Hamiltonian. researchgate.netcdnsciencepub.com

By combining high-resolution infrared ground state combination differences with existing microwave data, researchers have been able to refine the sextic centrifugal distortion constants for the ground state. tandfonline.com For excited states, analysis of unperturbed lines provides a set of effective rotational and centrifugal distortion constants. For example, about 870 transitions free of major resonance were used to determine the constants for the v₆ = 1 state. cdnsciencepub.comcdnsciencepub.com Similarly, 2329 unperturbed lines were used to derive constants for the v₇ band. tandfonline.comtandfonline.com

Table 2: Selected Spectroscopic Constants for the Ground and v₇=1 States of this compound (cm⁻¹)

ConstantGround Statev₇ = 1 State
A2.0139782.004126
B0.3663610.365633
C0.3093280.308740
ΔJ x 10⁷3.3913.428
ΔJK x 10⁶-2.716-2.710
ΔK x 10⁵3.3383.310
δJ x 10⁸6.846.94
δK x 10⁶-9.65-9.60

Data sourced from analysis of the v₇ band region. tandfonline.com

Coriolis Resonance Analysis in Multi-level Polyads

Fourier Transform Infrared (FTIR) Studies

FTIR spectroscopy is also a powerful tool for investigating the interactions of this compound with surfaces.

The adsorption of this compound on a titanium dioxide (TiO₂) surface at room temperature has been investigated using FTIR spectroscopy. researchgate.net By comparing the vibrational spectra of the adsorbed molecule with its gas-phase spectra, significant insights into the adsorption mechanism were obtained. The most notable differences included a large shift in the C–H and C–F stretching vibrations, while the C=C stretching mode showed only a small displacement. researchgate.net These spectral shifts, supported by ab initio calculations, suggest that this compound adsorbs onto the TiO₂ surface through its fluorine atom rather than through the π-system of the double bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

While infrared spectroscopy probes the properties of the individual molecule, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is exceptionally powerful for elucidating the microstructure of poly(this compound) (PVF), the polymer derived from the this compound monomer. nokia.com The ¹⁹F chemical shifts are highly sensitive to the local chemical and stereochemical environment. nokia.comresearchgate.net

This sensitivity allows for the detailed characterization of the polymer chain structure, including:

Stereosequence: Different stereosequences (i.e., the relative configurations of adjacent chiral centers along the polymer chain) result in distinct ¹⁹F chemical shifts. Using techniques like two-dimensional J-correlated NMR, complete stereosequence assignments have been achieved at the pentad level for isoregic poly(this compound). nokia.com

Regiochemical Defects: The polymerization of this compound can lead to occasional "head-to-head" or "tail-to-tail" monomer additions instead of the normal "head-to-tail" sequence. Fluorine atoms involved in these defect structures have significantly different chemical shifts from those in normal head-to-tail units, allowing for their identification and quantification. nokia.comresearchgate.net

Calculations of ¹⁹F NMR chemical shifts, based on the shielding effects of neighboring atoms and the conformational probabilities of the polymer chain, have been successfully applied to interpret the observed spectra and elucidate the microstructures of fluoropolymers like PVF. acs.org

¹H and ¹⁹F NMR Characterization of Polymer Microstructures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of polythis compound (PVF). Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical data on the microstructure of the polymer, including the arrangement of monomer units (regioregularity) and the stereochemistry of the polymer chain (tacticity). ubc.canokia.com

Regioregularity:

The polymerization of this compound can result in different arrangements of the monomer units. The predominant linkage is the head-to-tail (H-T) configuration (-CH₂-CHF-CH₂-CHF-). However, head-to-head (H-H) and tail-to-tail (T-T) defects can also occur, where monomer units are inverted (-CHF-CH₂-CH₂-CHF-). ubc.caresearchgate.net These structural irregularities significantly influence the polymer's properties.

¹⁹F NMR is particularly sensitive to these regiochemical variations. nokia.com Signals corresponding to fluorine atoms in the regular head-to-tail sequences appear at different chemical shifts than those near a head-to-head linkage. For instance, in a solution-state ¹⁹F NMR spectrum of PVF, signals for the regular head-to-tail sequences are found at distinct chemical shifts, while the presence of head-to-head linkages gives rise to additional, well-resolved signals at a lower frequency. ubc.ca The fraction of these inverted units can be quantified by comparing the integrated intensities of the respective NMR signals. Studies have shown that the percentage of these defects in PVF can be around 11%, which is notably higher than in other fluoropolymers like polyvinylidene fluoride (PVDF). ubc.ca

Tacticity:

Tacticity refers to the stereochemical arrangement of the fluorine atoms along the polymer chain. wikipedia.org The three main types of tacticity are:

Isotactic: All fluorine atoms are on the same side of the polymer chain.

Syndiotactic: Fluorine atoms are on alternating sides of the polymer chain.

Atactic: Fluorine atoms are randomly arranged.

The tacticity of PVF can be determined by analyzing the fine structure of the ¹H and ¹⁹F NMR spectra. wikipedia.org The chemical shifts of both the proton and fluorine nuclei are sensitive to the local stereochemical environment. nokia.com In ¹⁹F NMR, different stereosequences (diads, triads, pentads) give rise to distinct resonance signals. nokia.com For example, meso (m) diads, where two adjacent fluorine atoms are on the same side, and racemo (r) diads, where they are on opposite sides, can be distinguished. ubc.ca

Advanced techniques like two-dimensional (2D) NMR, such as ¹⁹F-¹⁹F COSY, and even three-dimensional (3D) ¹H/¹³C/¹⁹F NMR, have been employed to achieve unambiguous assignments of these stereosequences up to the pentad level (e.g., mmmm, mmmr, rmmr). nih.govresearchgate.net These advanced methods provide superior resolution and connectivity information, allowing for a more precise characterization of the polymer's microstructure. nih.gov

Interactive Data Tables:

The following tables summarize typical ¹H and ¹⁹F NMR chemical shift assignments for the microstructures of polythis compound.

Table 1: ¹⁹F NMR Chemical Shift Assignments for Polythis compound Microstructures

MicrostructureChemical Shift (ppm)
Regioregularity
Head-to-Tail (major)-182 to -184
Head-to-Head-202
Tacticity (Diads)
meso (m)Varies within the main signal
racemo (r)Varies within the main signal
Tacticity (Triads)
mmResolved signals within the main peak
mrResolved signals within the main peak
rrResolved signals within the main peak

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and magnetic field strength. The data is compiled from typical values found in the literature. ubc.ca

Table 2: ¹H NMR Chemical Shift Assignments for Polythis compound Microstructures

Proton EnvironmentChemical Shift (ppm)
-CHF-4.5 - 5.2
-CH₂- (next to CHF)2.0 - 2.8

Note: The proton spectra are often complex due to extensive spin-spin coupling with both neighboring protons and fluorine atoms.

Theoretical and Computational Chemistry of Vinyl Fluoride

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital (MO) calculations have provided a fundamental understanding of vinyl fluoride's potential energy surfaces and the mechanisms of its unimolecular reactions. aip.org These first-principles calculations are crucial for determining the geometries and energies of reactants, transition states, and products without prior experimental data.

Ab initio calculations have been used to determine the optimized geometry of the vinyl fluoride (B91410) molecule (CH₂CHF). aip.orgaip.org These calculations provide detailed information on bond lengths and angles, which are fundamental to understanding the molecule's stability and reactivity. For instance, the geometry was optimized to understand the starting point for unimolecular reactions. aip.org The optimized geometries for the reactant CH₂CHF have been calculated, with specific bond distances and angles determined. aip.org

A study utilizing the 4-31G basis set provided the following optimized structural parameters for this compound in its ground state.

Optimized Geometry of this compound (4-31G Basis Set)

ParameterValue
C=C Bond Length1.325 Å
C-F Bond Length1.348 Å
C-H (α) Bond Length1.076 Å
C-H (β, cis) Bond Length1.077 Å
C-H (β, trans) Bond Length1.079 Å
∠FCC Angle121.5°
∠HCC (α) Angle129.0°
∠HCC (β) Angle120.9°

The potential energy surfaces for the unimolecular reactions of this compound have been extensively mapped using ab initio MO calculations. aip.org These studies investigate various reaction pathways, including hydrogen halide elimination and hydrogen migration, on both singlet and triplet surfaces. aip.orgaip.org The calculations determine the geometries and energies of transition states, reaction intermediates, and products for multiple elementary reactions. aip.org

Three primary dissociation channels that lead to the formation of hydrogen fluoride (HF) and acetylene (B1199291) (CHCH) are the direct four-center (α,β) elimination, and two pathways involving ethylidene intermediates. aip.org The direct α,α- and α,β-HF elimination reactions have been studied, along with hydrogen migration pathways. aip.orgaip.org The calculated energy barriers provide insight into the likelihood of each reaction channel. For example, the barrier for cis-trans isomerization was found to be lower than that for elimination reactions. aip.org

Calculated Energies for Unimolecular Reactions of this compound

Reaction PathwaySpeciesRelative Energy (kcal/mol)
-Reactant (CH₂CHF)0.0
α,β-EliminationTransition State84.7
Products (HF + C₂H₂)15.2
α,α-EliminationTransition State100.2
Products (HF + C₂H₂)15.2
1,2-H MigrationTransition State89.6
Intermediate (CH₃CF)27.9

Data sourced from ab initio calculations, providing a theoretical basis for reaction mechanisms. aip.org

Theoretical studies have also delved into the mechanism of energy partitioning in the products of this compound's unimolecular dissociation, primarily HF and acetylene. aip.orgcapes.gov.br By calculating the intrinsic reaction coordinate (IRC) for the α,α- and α,β-HF direct elimination reactions, researchers can predict how the excess energy of the reaction is distributed among the vibrational and rotational modes of the product molecules. aip.orgnii.ac.jp

Following photodissociation at 193 nm, experimental and theoretical analysis shows that the resulting HF product exhibits a bimodal rotational distribution. capes.gov.br This suggests two distinct elimination pathways are active:

Three-center (α,α) elimination: This channel produces HF molecules with substantial rotational excitation. capes.gov.br

Four-center (α,β) elimination: This pathway results in HF with little rotational excitation. capes.gov.br

For the photolysis of this compound, the two components of the HF product have average rotational energies of approximately 2 kJ mol⁻¹ and 23 kJ mol⁻¹, corresponding to the four-center and three-center mechanisms, respectively. capes.gov.br The vibrational energies were found to be high and similar for both channels, around 78-83 kJ mol⁻¹. capes.gov.br These findings highlight how computational models of the transition state geometries and reaction coordinates can successfully explain the dynamics of energy release during a chemical reaction. capes.gov.br

Potential Energy Surface Mapping for Unimolecular Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of this compound and related systems, offering a balance between computational cost and accuracy.

The stability of the molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. ijpsr.com For this compound, this gap is calculated to be 7.68 eV, which is larger than that of vinyl chloride (7.10 eV) and vinyl bromide (6.55 eV). ijpsr.com This larger energy gap suggests that this compound is the most stable and least reactive (hardest) among the vinyl halides. ijpsr.com Analysis of the molecular orbitals shows that the HOMO is primarily distributed on the C=C bond, while the LUMO is delocalized over C-H bonds, indicating that electron density transfer occurs from the double bond. ijpsr.com

DFT calculations have provided crucial mechanistic details for complex organic reactions involving this compound. thieme-connect.com The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition that forms cyclopentenones, has been studied computationally for substrates containing a this compound moiety. thieme-connect.comnih.gov The use of vinyl fluorides in this reaction had been largely unexplored until recent studies. nih.govbeilstein-journals.org

A 2022 DFT study investigated the Co₂(CO)₈-mediated intramolecular PKR of enynes with a this compound group. thieme-connect.com The calculations clarified the reaction mechanism and the influence of substituents. thieme-connect.com Key findings from this computational study include:

Effect of Fluorine: The introduction of a fluorine atom on the alkene moiety was found to increase the energy barrier for CO insertion and reductive elimination, potentially affecting the reaction's efficiency. thieme-connect.com

Substituent Effects: The study explored how different tethering units influence reactivity. Fluorinated enynes with heteroatom tethers showed lower reactivity compared to their malonate-tethered counterparts. thieme-connect.com

Analysis of Vinyl Cation Intermediates in Hydrofluorination

Computational and experimental studies have provided significant insight into the hydrofluorination of alkynes to produce vinyl fluorides, with evidence consistently pointing towards a mechanism involving vinyl cation intermediates. nih.gov The formation of these high-energy species is a critical step that dictates the regioselectivity and stereoselectivity of the reaction. nih.govchemrxiv.org

In the metal-free hydrofluorination of alkynes, a protic source, such as HBF₄•Et₂O, facilitates the protonation of the alkyne. This can occur via either a concerted AdE3 mechanism or an AdE2 mechanism that proceeds through a vinyl cation intermediate. chemrxiv.org Computational studies, specifically Density Functional Theory (DFT) calculations, support that the subsequent carbon-fluorine bond formation occurs through the trapping of these vinyl cation intermediates. nih.govchemrxiv.org This process allows for the stereodivergent synthesis of both (E)- and (Z)-vinyl fluorides. The (E)-isomer is typically formed under kinetic control, while the thermodynamically more stable (Z)-isomer is produced under thermodynamic control. nih.gov

The stability and reactivity of the vinyl cation intermediate are influenced by several factors, including solvent polarity and temperature. The use of polar solvents like 1,2-dichloroethane (B1671644) (DCE) promotes the dissociation of ion pairs, facilitating the reaction. nih.govnih.gov Higher temperatures can also favor the isomerization of the initially formed kinetic (E)-product to the more stable thermodynamic (Z)-product. nih.gov This isomerization is thought to proceed via a BF₃-mediated fluoride dissociation to regenerate the ion pair intermediate, which can then undergo isomerization and subsequent Z-selective fluorination. nih.gov

The nature of the alkyne substituents also plays a crucial role. For instance, in hydrofluorination reactions of alkyl aryl acetylenes, the C-F bond forms exclusively at the carbon adjacent to the aryl group (α-position). nih.gov This regioselectivity is a direct consequence of the stabilizing effect of the aryl group on the adjacent carbocation in the vinyl cation intermediate.

Investigation of Substituent Effects on Reactivity

Substituent effects play a profound role in the reactivity of this compound and related structures, a phenomenon extensively explored through computational chemistry. The fluorine atom, as a substituent, exerts a significant influence on the molecule's properties. Ab initio calculations have been employed to understand these effects, particularly concerning the molecule's acidity. acs.orgnih.gov

One of the most notable findings is the substantial increase in acidity of this compound compared to ethylene. This compound is approximately 22 kcal/mol more acidic than ethylene, an unusually large effect for a substituent. acs.orgnih.gov Ab initio calculations successfully reproduce this observation and attribute it to geometric changes in the resulting 1-fluorovinyl anion that minimize electron-electron repulsion. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) have further elucidated substituent effects in various reactions. In the context of the Co₂(CO)₈-mediated intramolecular Pauson-Khand reaction, the reactivity of enynes containing a this compound moiety is sensitive to the nature of the tethering unit. thieme-connect.com DFT calculations revealed that introducing heteroatoms as tethers results in lower reactivity compared to malonate homologues. thieme-connect.com

The influence of substituents is also critical in controlling reactivity toward nucleophiles. In studies of vinyl sulfonimidamides, which are analogous to this compound in having a modifiable group attached to the vinyl structure, the choice of the N-substituent has a pronounced effect on the conjugate addition of nucleophiles. rsc.org For example, an N-sulfonyl group leads to a significantly higher yield in reactions with thiols compared to other substituents, demonstrating a clear electronic effect on the electrophilicity of the β-carbon. rsc.org

In the hydrofluorination of substituted alkynes, the electronic nature of the substituents governs the reaction's success and selectivity. nih.gov Substrates with mildly electron-withdrawing or electron-donating groups on an aryl ring react effectively to form vinyl fluorides. nih.gov The reactivity of 1-halo-2-phenylacetylenes follows the order I > Br > Cl, which reflects the inductive electron-withdrawing power of the halogen and its effect on the stability of the vinyl cation intermediate. nih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Predictions

Quantum chemical calculations are an indispensable tool for the prediction and interpretation of the spectroscopic parameters of this compound. High-level ab initio and DFT methods have been successfully applied to compute rotational constants, vibrational frequencies, and other spectroscopic data with a high degree of accuracy, often providing results that are in excellent agreement with experimental measurements. nih.govacs.orgijpsr.com

For the prediction of vibrational spectra, correlated harmonic force fields have been obtained from coupled-cluster calculations, specifically CCSD(T) with large basis sets like cc-pVQZ. nih.govacs.org Anharmonic force constants, which are crucial for accurately predicting overtone and combination bands, have been computed using the cc-pVTZ basis set. nih.govacs.org These calculations have enabled the comprehensive assignment of the gas-phase infrared spectrum of this compound, including fundamental, overtone, and combination bands, and have allowed for the first-time determination of accurate integrated band intensities. nih.govacs.org

DFT calculations using the B3LYP functional combined with the 6-311G* basis set have also been used to investigate the molecular geometry and vibrational spectra (IR and Raman) of this compound. ijpsr.com These studies provide valuable data on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The table below summarizes key electronic properties of this compound calculated using DFT.

ParameterValue (eV)
EHOMO-6.99
ELUMO0.69
Δ Egap7.68

Data sourced from DFT (B3LYP/6-311G) calculations. ijpsr.com*

Quantum chemical methods are also vital for analyzing complex, high-energy spectra. Ab initio calculations have been applied to interpret the fine structure of the vacuum UV photoabsorption spectrum of this compound. uliege.be These calculations help assign observed vibrational progressions to specific electronic transitions, such as the π → π* and Rydberg transitions. uliege.be For example, calculations have assigned a vibrational progression with a frequency of approximately 766 cm⁻¹ to the π → π* transition. uliege.be

The table below presents a comparison of experimental and calculated vibrational wavenumbers for selected modes in different electronic states of this compound.

Electronic StateVibrational ModeExperimental Wavenumber (cm-1)Calculated Wavenumber (cm-1)
π*ν₉ (CH₂ rock in-plane, FCC-bend)766 ± 56615
(2A")3s Rydbergν₆ (CH₂ rock in-plane, CF stretch)1350 ± 801315
(2A")3p Rydbergν₇1218 ± 60-
(2A")3p Rydbergν₄1540 ± 24-

Data sourced from vacuum UV photoabsorption spectroscopy and ab initio calculations. uliege.be

Environmental Behavior and Transformation Research of Vinyl Fluoride

Atmospheric Fate Studies

Vinyl fluoride (B91410) is expected to exist predominantly as a gas in the ambient atmosphere due to its high volatility. researchgate.net Its atmospheric fate is primarily governed by reactions with photochemically produced radicals. researchgate.netacs.org

Gas-Phase Degradation Pathways and By-product Formation

The atmospheric lifetime of vinyl fluoride, based on kinetic calculations for its reaction with OH radicals, is estimated to be approximately 0.6 days. researchgate.net The degradation of the OH-addition product radicals leads to the formation of specific end products. Key degradation by-products identified include acetyl fluoride (CH₃CFO) and formaldehyde (B43269) (HCHO). researchgate.net

Volatilization Dynamics from Aqueous and Soil Systems

Volatilization is a major fate process for this compound when released into water. nih.gov Estimated volatilization half-lives for this compound are short, suggesting rapid partitioning from aqueous systems to the atmosphere. For instance, half-lives of 2 hours for a model river (1 meter deep) and 23.5 hours for a model pond (2 meters deep) have been estimated. nih.gov

In soil systems, this compound is also expected to partition rapidly into the air. ecetoc.org (Note: While this specific citation refers to Vinylidene Fluoride, the principle of rapid partitioning to air due to high volatility is generally applicable to gaseous fluorinated compounds like this compound). Experimental data regarding the biodegradation fate of this compound specifically in soils is limited, and volatilization processes from soil are anticipated to occur faster than any potential biodegradation. researchgate.netecetoc.org

Interaction with Atmospheric Constituents and Photochemical Processes

The primary interaction of this compound with atmospheric constituents involves its reaction with hydroxyl (OH) radicals, as detailed in Section 5.1.1. acs.orgresearchgate.net This reaction is a key photochemical process driving its degradation. The estimated photodegradation half-life for this compound is approximately 1.9 days. epa.gov This indicates that photochemical processes, particularly those involving OH radicals, play a significant role in the removal of this compound from the atmosphere.

Aqueous Phase Transformation Studies

Research suggests that this compound exhibits stability in aqueous environments with respect to hydrolysis. epa.gov

Hydrolysis Rate and Mechanisms

The hydrolysis half-life of this compound is reported as "Stable," indicating that hydrolysis is not a significant degradation pathway for the compound in water. epa.gov The HYDROWIN Program, a model for estimating hydrolysis rate constants, was unable to estimate a rate constant for this compound's chemical structure, further supporting that hydrolysis is not a major transformation process for this compound. nih.gov Instead, volatilization is the predominant process determining its fate in water. nih.gov

Biodegradation Potential in Environmental Compartments

Environmental Fate Properties of this compound epa.gov

PropertyValue
CASRN75-02-5
Photodegradation Half-life1.9 days (estimated)
Hydrolysis Half-lifeStable
Biodegradation3-16% after 28 days (not readily biodegradable)
Bioaccumulation Factor (BAF)2.3 (estimated)
Log Koc1.3 (estimated)

Fugacity (Level III Model) Distribution epa.gov

CompartmentPercentage (%)
Air32.7
Water65.8
Soil1.3
Sediment0.2

Advanced Analytical Methodologies for Vinyl Fluoride Detection and Quantification

Gas Chromatography (GC) Applications

Gas chromatography (GC) serves as a primary analytical technique for the determination of vinyl fluoride (B91410), particularly in gaseous samples such as workplace air nih.govwikipedia.orgwikipedia.org. Its effectiveness stems from its capacity to separate volatile compounds prior to detection, enabling precise quantification.

Development of Sampling Techniques (e.g., solid sorbents)

Effective sample collection is a fundamental step for accurate GC analysis of vinyl fluoride. Historically, workplace air samples containing this compound have been collected in poly(tetrafluoroethylene) (PTFE) bags, which are then analyzed by GC nih.govwikipedia.orgwikipedia.org.

Significant advancements in sampling techniques for volatile organic compounds (VOCs), including vinyl halides, involve the use of solid sorbents. Solid sorbent tubes, commonly packed with materials such as coconut shell charcoal or Tenax TA, facilitate the adsorption of analytes from a gas stream wikipedia.orgwikidata.orgfishersci.co.uk. Following collection, the adsorbed compounds can be released for GC injection through either thermal desorption or solvent desorption wikidata.org. This approach effectively concentrates VOCs, leading to lower detection limits and improved chromatographic performance wikidata.org. Tedlar bags, fabricated from poly(this compound) film, are another frequently used medium for collecting gas samples, including VOCs wikidata.orgfishersci.co.ukwikidata.org. These bags have also been investigated for their ability to remove humidity from samples via water vapor diffusion, which can be advantageous in specific analytical contexts fishersci.co.uk. Active sampling techniques, such as cartridge sampling with solid sorbents, necessitate precise control over airflow rates and sampling durations to ensure the collection of representative samples service.gov.uk.

Detector Systems for Enhanced Sensitivity and Specificity (e.g., Flame Ionization Detection)

The selection of a GC detector significantly impacts the sensitivity and specificity achievable in this compound analysis.

Flame Ionization Detection (FID) is a widely adopted GC detector, known for its high sensitivity in detecting organic compounds. The principle of FID involves the ionization of organic molecules in a hydrogen flame, which generates a quantifiable electrical current directly proportional to the number of carbon atoms combusted. FIDs offer superior sensitivity and a wide dynamic range, making them suitable for both standard and rapid GC applications. Modern FID systems often include features such as flameout detection and automatic re-ignition, enhancing their reliability fishersci.nlfishersci.caistun.edu.tr. For example, a method developed for measuring vinylidene fluoride (VDF), a chemically related volatile fluorinated compound, in blood employed headspace sampling coupled with GC and an FID. This method achieved a detection limit of 6 ng/mL of VDF in blood fishersci.nl. While FID is effective for many organic compounds, its sensitivity for certain highly electronegative fluorinated compounds may be lower compared to specialized detectors; however, this can be compensated by integrating pre-concentration techniques fishersci.com.

Other notable GC detectors that contribute to enhanced detection capabilities include:

Electron Capture Detector (ECD): This detector offers exceptional selectivity and sensitivity for the trace-level detection of compounds possessing electronegative functional groups, such as halogenated species. ECDs operate by measuring the capture of electrons from a radioactive source, resulting in a decrease in current that is proportional to the analyte concentration. ECDs can achieve sensitivity levels up to 1000 times higher than FIDs, allowing for quantification at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels fishersci.caistun.edu.trfishersci.com.

Barrier Discharge Ionization Detector (BID): A universal detector that provides high-sensitivity analysis by utilizing a low-frequency dielectric barrier discharge plasma for ionization. It is capable of detecting a broad spectrum of compounds with high sensitivity fishersci.nl.

Mass Spectrometry (MS): When integrated with GC (GC-MS), mass spectrometry delivers unparalleled sensitivity and selectivity for both the identification and quantification of compounds. It provides detailed structural information by analyzing the mass-to-charge ratios of ionized fragments fishersci.nlfishersci.com.

The efficiency of GC systems in separating components is crucial for resolving this compound from other substances in complex mixtures. For instance, the gas chromatographic separation of a mixture containing acetylene (B1199291), this compound, and 1,1-difluoroethane (B1215649) has been investigated. Utilizing silicone oil as a nonpolar stationary phase, these components were successfully eluted sequentially based on their boiling points, demonstrating effective separation wikipedia.org.

Table 1: GC Separation Criteria for this compound Mixtures (Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.)

Component PairSeparation Criterion wikipedia.org
Acetylene - this compound1.0
This compound - 1,1-Difluoroethane1.32

Spectrophotometric Methods

Spectrophotometric methods offer alternative avenues for the detection and analysis of this compound. While some of these techniques may be non-specific for this compound itself, their application has been documented nih.govwikipedia.orgwikipedia.org. Generally, spectrophotometry is a versatile and cost-effective analytical technique, recognized for its ease of application, rapid analysis, reliability, high sensitivity at low concentrations, and broad analytical working range for determining ion concentrations nih.gov.

Fluorescence Spectrophotometry for Detection

Fluorescence spectrophotometry is among the non-specific methods reported for the detection of this compound nih.govwikipedia.orgwikipedia.org. Although this compound may not directly exhibit strong fluorescence, the principles of fluorescent detection are broadly applied to fluorine-containing compounds. For example, the development of fluorescent chemosensors for fluoride ions showcases the utility of fluorescence in sensing fluorine-related species. These sensors offer simplicity, high sensitivity, selectivity, and real-time detection, often leveraging specific silicon-fluorine chemistry cenmed.com.

Chemiluminescence Techniques for Analysis

Chemiluminescence techniques have also been reported as non-specific methods for the analysis of this compound nih.govwikipedia.orgwikipedia.org. These methods involve the emission of light as a result of a chemical reaction. Infrared chemiluminescence studies, for instance, have been employed to observe emission from polyatomic substitution products that arise from fluorine atom reactions with various compounds, including other vinyl halides and ethylene. This technique measures infrared emission from reaction products under conditions designed to minimize vibrational and rotational relaxation, thereby providing insights into the distribution of reaction energy into vibrational modes fishersci.nowikipedia.org. Advanced apparatus for infrared chemiluminescence studies often involve cooling the entire system, including the scanning Michelson interferometer, to cryogenic temperatures (e.g., liquid nitrogen temperatures or lower) to significantly improve the signal-to-noise ratio. This allows for the recording of emission spectra at very low frequencies, such as down to 720 cm⁻¹ fishersci.nowikipedia.org.

Development of High-Resolution Spectroscopic Detection Methods

High-resolution spectroscopic methods provide detailed structural and energetic information, making them invaluable for the precise detection and characterization of this compound.

Infrared (IR) and mass spectrometry (MS) data for this compound have been extensively reported, serving as fundamental spectroscopic fingerprints for its identification nih.govwikipedia.orgwikipedia.org. Time-resolved Fourier transform spectroscopy offers a powerful tool for investigating the dynamics of this compound. This technique has been utilized to detect fully resolved vibration-rotational emission spectra of hydrogen fluoride (HF) following the photodissociation of this compound at 193 nm. Such studies enable the analysis of different elimination pathways and the rotational distribution of the resulting fragments atamanchemicals.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced solid-state techniques, plays a significant role in characterizing polymers derived from this compound, which indirectly contributes to the understanding of the monomer's properties and its detection in complex matrices. For example, solid-state ¹H-static, ¹H-MAS, and ¹H→¹⁹F/¹⁹F→¹H Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR techniques have been applied to poly(this compound) (PVF). These methods provide insights into the polymer's structure, including branching and the influence of synthesis conditions fishersci.com. Similarly, multidimensional solution NMR (¹⁹F, ¹H, and ¹³C) has been employed for the in-depth characterization of vinylidene fluoride (VDF) oligomers, facilitating the determination of chain-ends and backbone branching points, along with unambiguous resonance assignments service.gov.uk.

Beyond molecular spectroscopy, high-resolution elemental mapping techniques are also utilized. Energy Dispersive X-ray (EDX) analysis, for instance, can generate high-resolution fluorine maps in materials containing fluorinated compounds, such as binders in lithium-ion battery electrodes. This application necessitates high-spectral-resolution EDX detectors to accurately differentiate the fluorine signal from overlapping signals of other elements nih.gov. Furthermore, infrared spectrophotometry can be effectively combined with chemical titration methods for the simultaneous determination of vinyl and silicon-hydrogen functional groups in samples, offering a method that is simple, rapid, and reproducible wikipedia.org.

Remote Sensing Applications and Atmospheric Monitoring Models

The detection and quantification of chemical compounds in the atmosphere are crucial for understanding their environmental fate and potential impacts. For this compound (VF), a compound of industrial significance, advanced analytical methodologies, particularly remote sensing and atmospheric monitoring models, play a vital role in this endeavor.

Spectroscopic Basis for Remote Sensing Remote sensing of this compound relies on a thorough understanding of its spectral behavior, particularly within atmospheric windows where its unique absorption characteristics can be identified. Extensive research has been conducted to investigate the spectrum of this compound, specifically in the atmospheric window around 8.7 μm nih.govino.it. This research involves modeling the ro-vibrational patterns of the molecule, taking into account couplings between vibrational modes, such as the C-F stretching vibration (ν7) and neighboring vibrational combinations (ν9+ν12) nih.gov.

Furthermore, experimental and theoretical studies have focused on this compound's self-broadening collisions, which are critical for accurate spectral simulations. The experimentally obtained broadening coefficients, when compared with semiclassical theory, reveal a significant contribution from collisional coupling effects between lines connecting degenerate or nearly degenerate rotational levels nih.gov. These integrated absorption coefficients are then utilized to calculate the absorption cross-section of the ν7 normal mode, from which dipole transition moments are derived. Such detailed spectroscopic data provide an accurate model for the remote sensing of this compound, offering deep insight into its spectral behavior in a region highly relevant for atmospheric and environmental determinations nih.govino.itresearchgate.net.

Atmospheric Fate and Modeling Atmospheric monitoring models for this compound also encompass its reactivity and degradation pathways in the ambient air. This compound exists primarily in the vapor phase in the ambient atmosphere nih.gov. Recent kinetic studies have provided insights into the atmospheric oxidation of this compound with hydroxyl (OH) radicals, which are key species governing the lifetime of many gases in the troposphere researchgate.net.

The degradation mechanism is understood to proceed via both addition and abstraction reaction channels, with addition reactions being thermodynamically and kinetically more favorable researchgate.net. Based on these kinetic calculations, the atmospheric lifetime of this compound is estimated to be relatively short. The degradation pathways of the OH-addition product radicals lead to the formation of end degradation products such as acetyl fluoride and formaldehyde (B43269) researchgate.net.

The following table summarizes key atmospheric parameters and degradation products identified for this compound:

ParameterValueReference
Atmospheric Lifetime0.6 days researchgate.net
Primary Degradation RouteReaction with OH radicals researchgate.net
End Degradation ProductsAcetyl fluoride, Formaldehyde researchgate.net

Existing Monitoring Context While advanced remote sensing and atmospheric modeling are evolving, traditional methods for this compound detection have primarily focused on workplace environments. These often involve collecting air samples in poly(tetrafluoroethylene) bags, followed by analysis using gas chromatography nih.goviarc.frnih.goviarc.fr. Non-specific methods like fluorescence spectrophotometry and chemiluminescence have also been reported for its detection iarc.frnih.goviarc.fr. The development of precise spectroscopic models for remote sensing aims to extend monitoring capabilities beyond localized sources to broader atmospheric assessments.

Q & A

Q. What are the standard laboratory synthesis methods for vinyl fluoride, and how is purity validated?

this compound is synthesized via gas-phase pyrolysis of 1,1-difluoroethane or dehydrohalogenation of 1-chloro-1-fluoroethane. Key steps include temperature control (300–600°C) and catalyst selection (e.g., metal fluorides). Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect impurities like unreacted precursors. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms molecular structure, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups .

Table 1: Common Characterization Techniques

TechniquePurposeDetection Limit
GC-MSPurity analysis0.1 ppm
¹⁹F NMRStructural confirmation1 mol%
FTIRFunctional group ID0.5% w/w

Q. How is this compound detected in environmental matrices, and what are the methodological challenges?

Environmental detection employs thermal desorption coupled with GC-MS for air samples, while aqueous samples are analyzed via ion chromatography with fluoride-selective electrodes. Challenges include low volatility in water (requiring purge-and-trap preconcentration) and interference from co-occurring fluorocarbons. Calibration curves using spiked matrices are critical to account for matrix effects .

Q. What are the primary toxicological endpoints of this compound exposure in animal models?

Subchronic exposure in rodents (10–100 ppm, 6–12 months) induces hepatic lesions, including vacuolar degeneration and elevated serum ALT. Chronic studies (≥18 months) report hepatic hemangiosarcoma, mirroring vinyl chloride’s carcinogenicity. Histopathology and serum biomarkers (ALT, AST) are standard endpoints, with dose-response relationships validated via logistic regression models .

Advanced Research Questions

Q. How can conflicting data between in vitro genotoxicity assays and in vivo carcinogenicity studies be resolved?

Discrepancies often arise from metabolic activation differences. In vitro assays (e.g., Ames test) may lack liver S9 fractions containing CYP2E1, which metabolizes this compound to reactive epoxides. Researchers should:

  • Use metabolically competent cell lines (e.g., HepG2 with CYP2E1 overexpression).
  • Compare in vitro results with in vivo micronucleus tests in transgenic rodents.
  • Apply systematic review frameworks (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study rigor and relevance .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

  • Isotopic labeling : Use ¹³C-labeled this compound to track metabolites via LC-MS/MS.
  • Cohort stratification : Include control groups exposed to vinyl chloride for comparative metabolomics.
  • Ethical approvals : Adhere to IACUC protocols for humane endpoints in carcinogenicity studies.
  • Data reproducibility : Report full synthetic procedures and spectral data in supplementary materials per Beilstein Journal guidelines .

Q. How can researchers optimize literature reviews to address gaps in this compound’s mechanisms of action?

Avoid restrictive search strings (e.g., "this compound + carcinogenicity") that omit mechanistic studies. Instead:

  • Use broad terms like "this compound + metabolism + oxidative stress" across PubMed, Scopus, and Web of Science.
  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter preclinical studies.
  • Cite foundational papers (e.g., IARC Monograph Vol. 63) and prioritize studies with transparent conflict-of-interest disclosures .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analytical tools (e.g., RevMan) to pool results from heterogeneous studies, adjusting for publication bias via funnel plots .
  • Ethical Compliance : Document animal welfare protocols (e.g., OECD Test Guidelines 451) and human cell line sourcing (e.g., ATCC certifications) .
  • Reproducibility : Archive raw spectral data (NMR, FTIR) in public repositories like Zenodo, with DOI linking in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.